
1-Oleoyl-2-palmitoylglycerol: A Technical Guide
to a Specific Diacylglycerol Second Messenger

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Oleoyl-2-palmitoylglycerol

Cat. No.: B1140357 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Oleoyl-2-palmitoylglycerol (OPG) is a specific diacylglycerol (DAG) molecule composed of

a glycerol backbone with an oleic acid at the sn-1 position and a palmitic acid at the sn-2

position.[1] Like other DAGs, OPG is a crucial second messenger in a multitude of cellular

signaling pathways, primarily through the activation of protein kinase C (PKC).[2][3] The

specific arrangement of its fatty acid chains suggests a distinct role in signal transduction,

influencing the recruitment and activation of downstream effector proteins.[4] This technical

guide provides a comprehensive overview of the current understanding of OPG, including its

biochemical properties, the enzymatic pathways governing its synthesis and degradation, its

role in signaling, and the experimental methodologies for its study. While direct research on

OPG is limited, this guide draws upon the broader knowledge of DAG signaling and the

specificity imparted by fatty acid composition to provide a foundational understanding for

researchers in this field.

Biochemical and Physicochemical Properties
1-Oleoyl-2-palmitoylglycerol is a 1,2-diglyceride.[1] Its structure and properties are defined by

its constituent fatty acids: oleic acid (18:1) and palmitic acid (16:0).
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Property Value Source

Molecular Formula C37H70O5 --INVALID-LINK--

Molecular Weight 594.9 g/mol --INVALID-LINK--

IUPAC Name

(2-hexadecanoyloxy-3-

hydroxypropyl) (Z)-octadec-9-

enoate

--INVALID-LINK--

Stereoisomer

1-Palmitoyl-2-oleoyl-sn-

glycerol (PubChem CID:

5282283)

--INVALID-LINK--

Enzymatic Synthesis and Degradation of 1-Oleoyl-2-
palmitoylglycerol
The cellular concentration of OPG is tightly regulated by the coordinated action of synthesizing

and degrading enzymes. The primary pathway for OPG synthesis is through the hydrolysis of

phospholipids by phospholipase C (PLC), while its degradation is mainly carried out by

diacylglycerol lipases (DAGLs) and diacylglycerol kinases (DGKs).

Synthesis via Phospholipase C (PLC)
PLCs catalyze the hydrolysis of glycerophospholipids, generating DAG and a phosphorylated

head group.[5] The generation of OPG specifically would depend on the presence of a

phospholipid precursor containing oleic acid at the sn-1 position and palmitic acid at the sn-2

position, such as 1-oleoyl-2-palmitoyl-phosphatidylcholine or -phosphatidylinositol.

The activity of PLC can be influenced by the fatty acid composition of its substrate. Some

studies have shown that PLC activity in human monocyte cell lines exhibits a preference for

phosphatidylcholine containing longer-chain, less-saturated fatty acids like linoleic acid and

arachidonic acid at the sn-2 position over oleic or palmitic acid.[6][7] However, other research

on cytosolic PLC from platelets suggests a high selectivity for phosphatidylinositol as a head

group but little to no specificity regarding the fatty acid composition.[8] This indicates that the

rate of OPG production via PLC is likely cell-type and PLC isoform-dependent.
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Caption: Synthesis of 1-Oleoyl-2-palmitoylglycerol (OPG) via Phospholipase C.

Degradation of 1-Oleoyl-2-palmitoylglycerol
OPG can be degraded through two primary pathways: hydrolysis by diacylglycerol lipases

(DAGLs) to monoacylglycerol and a free fatty acid, or phosphorylation by diacylglycerol kinases

(DGKs) to phosphatidic acid.

Diacylglycerol Lipases (DAGLs): These enzymes hydrolyze the ester bond of a fatty acid from

DAG.[9] Studies on bovine brain DAGL have shown a preference for hydrolyzing stearate over

palmitate from the sn-1 position of 1,2-diacyl-sn-glycerols.[10] This suggests that OPG, with

oleic acid at the sn-1 position, would be a substrate for DAGL, and its degradation rate would

be influenced by the specific isoform of DAGL present in the cell.

Diacylglycerol Kinases (DGKs): DGKs phosphorylate DAG to produce phosphatidic acid,

another important signaling lipid.[11] Different isoforms of DGK exhibit distinct substrate

specificities, suggesting that the conversion of OPG to phosphatidic acid is also a regulated

process.[4][11]
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Caption: Degradation pathways of 1-Oleoyl-2-palmitoylglycerol (OPG).
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Role in Cellular Signaling: Activation of Protein
Kinase C
Diacylglycerols are canonical activators of the protein kinase C (PKC) family of serine/threonine

kinases.[2] The PKC family is divided into three subfamilies based on their activation

requirements: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs). Both cPKCs and

nPKCs are activated by DAG.[2][3]

The activation of PKC by DAG is a highly specific process that is influenced by the fatty acid

composition of the DAG molecule.[4] Unsaturated 1,2-diacylglycerols are generally more potent

activators of PKC than their saturated counterparts.[12] The specific stereochemistry of the

DAG molecule (1,2- vs. 1,3-diacylglycerol) also plays a critical role in PKC activation, with 1,2-

diacylglycerols being significantly more effective.[12] These findings strongly suggest that 1-
Oleoyl-2-palmitoylglycerol, as a 1,2-diacylglycerol with one unsaturated and one saturated

fatty acid, would have a unique profile of PKC isoform activation.

The differential activation of PKC isoforms by various DAG species is a key mechanism for

achieving signaling specificity.[4][13] This specificity arises from differences in the affinities of

the C1 domains of PKC isoforms for structurally distinct DAGs.
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Caption: General signaling pathway involving diacylglycerol-mediated PKC activation.

Experimental Protocols
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Studying the specific roles of 1-Oleoyl-2-palmitoylglycerol requires precise methods for its

quantification and analysis in complex biological samples. While protocols specifically for OPG

are not widely published, methods developed for the broader analysis of DAG isomers can be

adapted.

Lipid Extraction
A standard method for extracting lipids from biological samples is the Bligh and Dyer method or

a modified version thereof. This involves a biphasic extraction using chloroform, methanol, and

water to separate the lipid-containing organic phase from the aqueous phase.

Separation and Quantification of Diacylglycerol Isomers
Due to the structural similarity of DAG isomers, their separation requires advanced

chromatographic techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for

the analysis of DAG isomers.[14]

Chromatography: Reversed-phase liquid chromatography (RPLC) can separate DAGs based

on their overall hydrophobicity, which is determined by the length and degree of unsaturation

of their fatty acid chains. For finer separation of isomers, silver ion high-performance liquid

chromatography (Ag-HPLC) can be employed, which separates molecules based on the

number and geometry of their double bonds.[14]

Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used for the identification and

quantification of the separated DAG isomers. By analyzing the fragmentation patterns of the

parent ions, it is possible to determine the specific fatty acid composition and their positions

on the glycerol backbone.[14]
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Caption: Experimental workflow for the analysis of diacylglycerol isomers.
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Quantitative Data
Direct quantitative data on the biochemical interactions of 1-Oleoyl-2-palmitoylglycerol is
scarce in the literature. The following table summarizes relevant data on the substrate

specificity of enzymes involved in DAG metabolism, which provides a basis for predicting the

behavior of OPG.

Enzyme Substrate(s) Key Findings Reference

Phospholipase C

(human monocytes)

Phosphatidylcholine

with varied sn-2 fatty

acids

Activity is higher for

substrates with linoleic

or arachidonic acid at

sn-2 compared to

oleic or palmitic acid.

[6][7]

Phospholipase C

(platelet cytosol)

Phosphatidylinositol

with varied fatty acid

compositions

Highly selective for

the

phosphatidylinositol

head group, but not

for the fatty acid

composition.

[8]

Diacylglycerol Lipase

(bovine brain)
1,2-diacyl-sn-glycerols

Preferentially

hydrolyzes stearate

over palmitate at the

sn-1 position.

[10]

Protein Kinase C

alpha

Various 1,2- and 1,3-

diacylglycerols

Unsaturated 1,2-

diacylglycerols are

generally more potent

activators than

saturated ones. 1,2-

diacylglycerols are

significantly more

effective activators

than 1,3-

diacylglycerols.

[12]
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Conclusion
1-Oleoyl-2-palmitoylglycerol is a specific diacylglycerol isomer that is poised to play a distinct

role in cellular signaling. While direct research on this molecule is limited, the principles of DAG

signaling specificity based on fatty acid composition provide a strong framework for

understanding its potential functions. The activation of specific protein kinase C isoforms by

OPG is likely a key mechanism through which it exerts its biological effects. Future research

utilizing advanced lipidomics techniques will be crucial to unravel the precise roles of 1-Oleoyl-
2-palmitoylglycerol in health and disease, and to explore its potential as a target for

therapeutic intervention. This guide provides a foundation for researchers to embark on such

studies, highlighting the current knowledge and the exciting avenues for future investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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